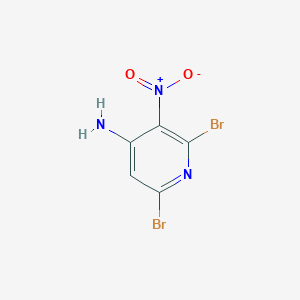

2,6-Dibromo-3-nitropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIELQQMDXWZGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693025 | |

| Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848470-14-4 | |

| Record name | 2,6-Dibromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromo-3-nitropyridin-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dibromo-3-nitropyridin-4-amine

Introduction

This compound is a highly functionalized pyridine derivative, strategically substituted to serve as a versatile intermediate in advanced organic synthesis. Its structure, featuring two reactive bromine atoms, a directing amino group, and an electron-withdrawing nitro group, offers a rich platform for constructing complex molecular architectures. For researchers and professionals in drug development, this compound is a valuable building block, particularly for synthesizing substituted heterocyclic systems that form the core of many therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, spectroscopic signature, and chemical reactivity. We will explore the causality behind its reaction pathways and provide field-proven protocols for its key transformations, establishing a foundational understanding for its effective application in research and development.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. These data points are critical for identity confirmation, purity assessment, and reaction monitoring.

Compound Identification

| Identifier | Value |

| CAS Number | 848470-14-4[3] |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃Br₂N₃O₂ |

| Molecular Weight | 296.91 g/mol |

Physical Properties

| Property | Value |

| Appearance | Yellow solid[4] |

| Melting Point | 140 °C[4] |

| Storage | Store at 2-8°C in a dark, inert atmosphere. |

Spectroscopic Signature

-

¹H NMR (Proton NMR): The spectrum is expected to be simple. The proton at the C5 position, being isolated, should appear as a singlet. The two protons of the C4-amino group will likely appear as a single broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 NMR): Five distinct signals for the pyridine ring carbons are expected. The carbons attached to bromine (C2, C6) and nitrogen (C4) will be significantly shifted.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Look for strong, broad N-H stretching bands around 3300-3450 cm⁻¹ for the primary amine. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹. Crucially, strong asymmetric and symmetric stretching bands for the nitro group (N-O) are expected in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.

Synthesis and Purification

The reliable synthesis of this building block is a critical first step for its use in multi-step synthetic campaigns. The most direct route involves the nitration of a readily available precursor.

Recommended Synthetic Protocol

The synthesis of this compound is achieved via the electrophilic nitration of 2,6-dibromopyridin-4-ylamine.[4] The strong electron-donating amino group directs the incoming nitro group, while the brominated pyridine core requires harsh nitrating conditions.

Protocol: Nitration of 2,6-Dibromopyridin-4-ylamine [4]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, cool 15.3 mL of concentrated sulfuric acid to 0°C using an ice bath.

-

Precursor Addition: Slowly add 9.5 g (37.7 mmol) of 2,6-dibromopyridin-4-ylamine to the cold sulfuric acid. Stir until a homogenous solution is formed.

-

Nitration: Cautiously add 6.1 mL of concentrated nitric acid dropwise to the reaction mixture, ensuring the internal temperature remains at or below 5°C.

-

Scientist's Note: This step is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts. The combination of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Carefully pour the reaction mixture into 150 mL of ice-water. A yellow precipitate will form.

-

Scientist's Note: Pouring the acidic mixture into ice-water quenches the reaction and precipitates the product, which is poorly soluble in aqueous media. This is a standard procedure for isolating products from strong acid reactions.

-

-

Purification: Collect the yellow solid by filtration. Wash the precipitate thoroughly with water to remove residual acid, followed by a wash with a small amount of cold ethyl acetate. Dry the product in vacuo at 40°C. This procedure affords the title compound with a high yield (approximately 91%).[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple, orthogonally reactive functional groups. The bromine atoms serve as handles for cross-coupling and substitution, while the amino and nitro groups can be modified or used to direct further reactions.

Overview of Reactive Sites

Sources

A Technical Guide to 2,6-Dibromo-3-nitropyridin-4-amine (CAS 848470-14-4): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: 2,6-Dibromo-3-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a nitro group, and an amine, offers a versatile platform for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a comprehensive overview of its chemical reactivity. Furthermore, it explores its strategic application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, making it a compound of significant interest to researchers and professionals in drug discovery and development.

Physicochemical and Structural Properties

This compound is a yellow solid at room temperature.[1] Its core structure is a pyridine ring substituted with electron-withdrawing bromo and nitro groups and an electron-donating amino group, which collectively dictate its chemical behavior and synthetic potential. Proper storage requires maintaining the compound in a dark, inert atmosphere at temperatures between 2-8°C to ensure its stability.[2]

| Property | Value | Source(s) |

| CAS Number | 848470-14-4 | [2][3][4] |

| Molecular Formula | C₅H₃Br₂N₃O₂ | [2][5] |

| Molecular Weight | 296.90 g/mol | [2][5][6] |

| IUPAC Name | This compound | N/A |

| Appearance | Yellow Solid | [1] |

| Purity | Typically ≥95% | [6] |

| Storage | 2-8°C, inert atmosphere, dark place | [2] |

Synthesis and Characterization

The synthesis of this compound is achieved through the electrophilic nitration of its precursor, 2,6-dibromopyridin-4-amine. This reaction leverages the directing effects of the substituents on the pyridine ring.

Synthetic Workflow

The synthesis is a direct nitration using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring.

Caption: Conceptual pathway to kinase inhibitor scaffolds.

Safety and Handling

[7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. *[7][8] Handling: Conduct all work in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. A[7]void contact with skin and eyes. U[8]se non-sparking tools and prevent the buildup of electrostatic charge. *[7] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. *[2][8] First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. [8] * Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [8] * Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. *[8] Toxicity: No specific data is available for acute oral, dermal, or inhalation toxicity, nor for ecological toxicity. T[7]reat as a potentially hazardous substance.

Conclusion

This compound (CAS 848470-14-4) is a strategically important chemical intermediate whose value is defined by its high degree of functionalization. The presence of three distinct reactive centers on a single pyridine core provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its demonstrated utility in building scaffolds for kinase inhibitors underscores its significance for researchers and professionals dedicated to the discovery and development of next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in chemical innovation.

References

- BLDpharm. (n.d.). This compound.

- Arctom Scientific. (n.d.). CAS NO. 848470-14-4 | this compound.

- A2B Chem. (n.d.). This compound, 95+%.

- MOLBASE. (n.d.). This compound price & availability.

- ChemicalBook. (n.d.). 4-Amino-2,6-dibromo-3-nitropyridine synthesis.

- ECHEMI. (n.d.). 4-Amino-2,6-dibromo-3-nitropyridine SDS, 848470-14-4 Safety Data Sheets.

- Fisher Scientific. (2025). Safety Data Sheet.

- Apollo Scientific. (n.d.). This compound.

- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-bromopyridine.

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromo-3-nitropyridine.

- Chem-Impex. (n.d.). 2,6-Dibromo-4-nitropyridine.

- Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.

- BenchChem. (2025). A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). 2-Amino-4-bromo-3-nitropyridine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

- MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

Sources

- 1. 4-Amino-2,6-dibromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 848470-14-4|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 848470-14-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. This compound , 95+% , 848470-14-4 - CookeChem [cookechem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,6-Dibromo-3-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of 2,6-Dibromo-3-nitropyridin-4-amine (CAS No. 848470-14-4), a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's molecular structure, provides a detailed synthetic protocol, and explores its chemical reactivity and potential applications as a versatile building block for complex heterocyclic scaffolds. While experimental structural and comprehensive spectroscopic data are not widely available in the public domain, this guide synthesizes information from analogous compounds and theoretical principles to offer valuable insights for its application in synthetic workflows, particularly in the construction of kinase inhibitor libraries.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved pharmaceuticals.[1] Among this class of heterocycles, those bearing multiple, orthogonally reactive functional groups are of particular value as they provide a platform for the generation of diverse molecular architectures. This compound is a prime example of such a scaffold, featuring an amino group, a nitro group, and two bromine atoms on the pyridine ring. This unique arrangement of substituents offers a rich landscape for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential as a precursor to bioactive molecules, particularly in the burgeoning field of kinase inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, a nitro group at position 3, and an amine group at position 4. The presence of both electron-donating (amino) and strongly electron-withdrawing (nitro, bromo) groups significantly influences the electronic distribution within the aromatic ring, thereby dictating its reactivity.

While a definitive crystal structure has not been reported in the literature, the molecular geometry can be inferred from related structures. The pyridine ring is expected to be planar, with the substituents lying in or close to the plane of the ring. The nitro group, due to steric hindrance from the adjacent bromine atom, may be slightly twisted out of the plane. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 848470-14-4 | [2] |

| Molecular Formula | C₅H₃Br₂N₃O₂ | [2] |

| Molecular Weight | 296.90 g/mol | [2] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 140 °C | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 2,6-dibromopyridin-4-ylamine. The following protocol is adapted from a procedure described by ChemicalBook.[2]

Rationale for Synthetic Strategy

The synthesis is a two-stage process. The first step involves the nitration of the starting material, 2,6-dibromopyridin-4-ylamine, using a mixture of concentrated nitric and sulfuric acids at a low temperature. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, nitration occurs at the 3-position, ortho to the amino group. The second step involves a heating phase in concentrated sulfuric acid, which facilitates the completion of the reaction.

Experimental Protocol

Materials:

-

2,6-dibromopyridin-4-ylamine (9.5 g, 37.7 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice-water

-

Ethyl Acetate

Procedure:

Step 1: Nitration

-

In a suitable reaction vessel, cool 15.3 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 9.5 g (37.7 mmol) of 2,6-dibromo-pyridin-4-ylamine to the cooled sulfuric acid with stirring.

-

Cautiously add 6.1 mL of concentrated nitric acid dropwise to the mixture, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes.

-

Pour the reaction mixture into 150 mL of ice-water.

-

Collect the resulting precipitate by filtration and wash with ethyl acetate.

Step 2: Heating and Isolation

-

Carefully add the yellow solid (8.2 g, 27.6 mmol) obtained from Step 1 to 82 mL of concentrated sulfuric acid.

-

Heat the reaction mixture at 100°C for 45 minutes.

-

Cool the reaction mixture to room temperature and pour it into ice.

-

Collect the precipitate by filtration and dry in vacuo at 40°C to yield 7.3 g (91% yield) of this compound as a yellow solid.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the proton at the 5-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. A broad singlet corresponding to the amino protons is also anticipated.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached bromo, nitro, and amino groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1550-1490 | Strong | Asymmetric N-O stretching (nitro group) |

| 1360-1290 | Strong | Symmetric N-O stretching (nitro group) |

| ~1600, ~1470 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 296.90 g/mol . A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key feature for structural confirmation.

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Reactivity of Functional Groups

-

Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used in condensation reactions to form fused ring systems.

-

Bromo Groups: The bromine atoms at the 2 and 6 positions are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.[3]

-

Nitro Group: The nitro group can be reduced to an amino group using various reducing agents like iron in acidic media or catalytic hydrogenation.[4] This transformation opens up pathways to 2,3,4-trisubstituted pyridine derivatives, which are valuable precursors for fused heterocyclic systems.

Application in Kinase Inhibitor Synthesis

The 4-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These inhibitors often function by forming key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. This compound can serve as a starting point for the synthesis of kinase inhibitor libraries through a series of functional group transformations.

Caption: Potential synthetic pathway to kinase inhibitor scaffolds.

A plausible synthetic strategy would involve:

-

Nucleophilic Aromatic Substitution: Selective displacement of one or both bromine atoms with various amines or other nucleophiles to introduce diversity.

-

Nitro Group Reduction: Conversion of the nitro group to an amine to generate a 1,2-diamine system.

-

Cyclization: Condensation of the resulting diamine with reagents such as aldehydes, ketones, or carboxylic acid derivatives to construct fused heterocyclic rings like imidazo[4,5-c]pyridines or pyrazino[2,3-c]pyridines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds. While detailed experimental characterization data is limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand its molecular structure, synthesis, and potential applications, particularly in the rational design of novel kinase inhibitors. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromo-3-nitropyridine (CAS Number: 84487-10-5). BenchChem.

- BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.

- Jia, Z. J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7566.

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

Sources

A Technical Guide to 2,6-Dibromo-3-nitropyridin-4-amine: Synthesis, Properties, and Applications in Chemical Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 2,6-dibromo-3-nitropyridin-4-amine, a highly functionalized pyridine derivative. As a Senior Application Scientist, the objective of this guide is to move beyond simple data presentation and provide a foundational understanding of the compound's chemical nature, its synthesis, and its potential as a strategic building block in modern medicinal chemistry and materials science. The arrangement of bromo, nitro, and amino functionalities on the pyridine scaffold offers a rich platform for synthetic diversification, making it a molecule of significant interest for constructing complex molecular architectures.

Core Chemical Identifiers

For unambiguous identification and sourcing, the core identifiers for this compound are summarized below. These data points are essential for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | Systematically Derived |

| CAS Number | 848470-14-4 | [1][2] |

| Molecular Formula | C₅H₃Br₂N₃O₂ | [1][2] |

| Molecular Weight | 296.90 g/mol | [1][2] |

| Canonical SMILES | C1=C(N)C(=C(N=C1Br)Br)[O-] |

Physicochemical and Spectroscopic Profile

While detailed experimental data is often proprietary, a robust profile can be constructed based on the molecule's structure and data from close analogs.

Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Expected to be a yellow solid | Based on typical nitrated aromatic amines.[1] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

Expected Spectroscopic Data:

The unique substitution pattern of this compound gives rise to a predictable spectroscopic signature, which is critical for reaction monitoring and quality control.

| Technique | Expected Features | Rationale & Causality |

| ¹H NMR | - Aromatic singlet (1H) for the C5-H.- Broad singlet (2H) for the NH₂ protons. | The sole proton on the pyridine ring at the C5 position has no adjacent protons, resulting in a singlet. The amino protons are exchangeable and typically appear as a broad signal. |

| ¹³C NMR | - Five distinct signals for the pyridine ring carbons. | The molecule is asymmetric, meaning all five carbon atoms in the ring are in unique chemical environments and will produce separate resonances. |

| Mass Spec (MS) | - Molecular ion peak (M⁺).- Characteristic isotopic pattern of M, M+2, M+4. | The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will create a distinctive triplet-like pattern for the molecular ion, which is a definitive confirmation of the dibromo substitution. |

| Infrared (IR) | - ~3450-3300 cm⁻¹ (N-H stretch)- ~1640-1600 cm⁻¹ (N-H bend)- ~1550 & 1350 cm⁻¹ (N-O stretch) | These absorption bands are characteristic of the primary amine (N-H) and nitro (NO₂) functional groups, respectively, providing a quick method for functional group analysis.[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic nitration of a pre-functionalized pyridine precursor. The choice of reagents and conditions is critical for achieving regioselective nitration on an already complex scaffold.

Synthetic Workflow

The established laboratory-scale synthesis proceeds from 2,6-dibromopyridin-4-amine.[1] The workflow involves a carefully controlled nitration followed by a heating step.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[1]

-

Reagent Preparation: Cool 15.3 mL of concentrated sulfuric acid in an ice bath to 0°C.

-

Precursor Dissolution: To the cooled sulfuric acid, add 9.5 g (37.7 mmol) of 2,6-dibromopyridin-4-ylamine and stir until dissolved.

-

Nitration: Cautiously add 6.1 mL of concentrated nitric acid to the solution, ensuring the temperature remains low.

-

Reaction (Stage 1): Allow the mixture to warm to room temperature and stir for 45 minutes.

-

Intermediate Isolation (Optional/Procedural): Pour the reaction mixture into 150 mL of ice-water. A precipitate will form. Filter this solid and wash it with ethyl acetate.

-

Reaction (Stage 2): Carefully add the 8.2 g of the isolated yellow solid to 82 mL of fresh, concentrated sulfuric acid. Heat the resulting mixture at 100°C for 45 minutes.

-

Product Precipitation: Cool the reaction mixture to room temperature and pour it into ice.

-

Final Isolation: Collect the resulting precipitate by filtration and dry it in vacuo at 40°C to yield the final product. The reported yield for this procedure is approximately 91%.[1]

Authoritative Grounding: The 'Why' Behind the Protocol

The synthesis is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

-

Role of Sulfuric Acid: The sulfuric acid serves two purposes. First, it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it acts as a solvent and protonates the basic pyridine nitrogen and the exocyclic amino group. This protonation deactivates the ring towards electrophilic attack, necessitating harsh conditions (heating).

-

Regioselectivity: The amino group is a powerful ortho-, para-directing and activating group. However, in the strongly acidic medium, it exists as the protonated -NH₃⁺ species, which is deactivating and meta-directing. The final substitution at the C3 position (ortho to the amine, meta to the pyridine nitrogen) is a result of the complex interplay between the directing effects of the substituents under these specific conditions. The heating step is crucial for driving the reaction to completion.[1]

Chemical Reactivity and Applications in Drug Development

The true value of this compound for a drug development professional lies in its potential as a versatile synthetic intermediate. The molecule possesses multiple distinct reactive sites that can be addressed with high selectivity.

Map of Chemical Reactivity

Caption: Key reactive sites on this compound for synthetic diversification.

Field-Proven Insights

-

Cross-Coupling Reactions: The two bromine atoms are susceptible to a wide range of palladium- or copper-catalyzed cross-coupling reactions.[4] This allows for the introduction of aryl, alkyl, or alkyne groups to build molecular complexity. The electronic environment of the C2 and C6 positions is different, potentially allowing for selective or stepwise functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C-Br bonds towards SNAr. This provides a pathway to introduce nucleophiles such as amines, thiols, or alkoxides.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This opens up further synthetic possibilities, such as the formation of fused heterocyclic ring systems like imidazo[4,5-b]pyridines, which are common scaffolds in medicinal chemistry.[5]

-

Amine Functionalization: The existing primary amine at the C4 position can be acylated, alkylated, or used as a handle for further derivatization, providing another axis for structural modification.

The strategic application of these transformations allows researchers to use this compound as a core scaffold to rapidly generate libraries of complex molecules. Substituted pyridines are foundational in medicinal chemistry, with many serving as key intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and other targeted therapeutics.[6][7][8]

Safety and Handling

As a matter of scientific integrity, all protocols must be self-validating, which includes a thorough understanding of safety and handling procedures.

-

Hazard Identification: While specific toxicity data is limited, compounds of this class are generally considered harmful if swallowed, in contact with skin, or if inhaled.[9][10] They may cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles conforming to EN166 or NIOSH standards, impervious gloves (inspect prior to use), and a lab coat.[11][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[11][13] Practice good industrial hygiene; wash hands thoroughly after handling and before breaks.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This information is a summary and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for chemical innovation. Its dense functionalization provides multiple, orthogonal reaction handles that enable the efficient construction of complex and diverse molecular libraries. For researchers in drug discovery and materials science, a deep understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential as a versatile building block for next-generation molecules.

References

-

PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-nitro-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

- Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

-

Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(26), 5780-5786. Retrieved from [Link]

-

Kappe, C. O. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved from [Link]

Sources

- 1. 4-Amino-2,6-dibromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 848470-14-4|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

Physical and chemical properties of dibromo-nitropyridin-amine isomers

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromo-nitropyridin-amine Isomers

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential. Among its myriad derivatives, dibromo-nitropyridin-amines represent a class of highly functionalized intermediates offering multiple reaction vectors for constructing complex molecular architectures. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and bromo substituents creates a unique chemical environment that dictates the molecule's physical properties and reactivity. This guide provides a detailed exploration of the synthesis, characterization, and key chemical attributes of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Core in Modern Chemistry

Pyridine derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals.[1] Their prevalence stems from the pyridine ring's ability to act as a hydrogen bond acceptor and its moderate basicity, which ensures good aqueous solubility and bioavailability for drug candidates. The introduction of multiple, diverse substituents—such as halogens, nitro groups, and amines—allows for the fine-tuning of steric and electronic properties. Dibromo-nitropyridin-amine isomers are particularly valuable as they possess:

-

An amino group that can be acylated, alkylated, or diazotized.

-

A nitro group that strongly activates the ring for nucleophilic substitution and can be reduced to a primary amine.

-

Two bromo substituents that serve as excellent handles for metal-catalyzed cross-coupling reactions.

This guide will systematically deconstruct the properties of these isomers, focusing on how their substitution patterns influence their behavior.

Isomerism and Nomenclature

The pyridine ring has one nitrogen atom and five carbon atoms. The positions are numbered starting from the nitrogen (position 1) and proceeding around the ring. With four substituents (–NH₂, –NO₂, Br, Br), a large number of constitutional isomers are possible. The relative positions of these groups fundamentally alter the molecule's dipole moment, crystal packing, and reactivity.

Below is a diagram illustrating the pyridine numbering system and the potential for isomerism.

Caption: Fig. 1: Pyridine ring numbering and substituent positions (R).

For the purpose of this guide, we will focus on several documented isomers to provide concrete data and examples:

-

2-Amino-5-bromo-3-nitropyridine[2]

-

2-Amino-3-bromo-5-nitropyridine[3]

-

3-Amino-5-bromo-2-nitropyridine[4]

-

6-Bromo-2-nitropyridin-3-amine[5]

Synthetic Strategies

The synthesis of highly substituted pyridines requires careful strategic planning to control regioselectivity.[6][7][8][9] Generally, the synthesis of dibromo-nitropyridin-amines involves a multi-step sequence starting from simpler pyridine precursors. The order of electrophilic substitution (nitration, bromination) and nucleophilic substitution (amination) is critical.

Causality Behind Experimental Choices: The choice of synthetic route is governed by the directing effects of the substituents.

-

Amino Group (–NH₂): A powerful activating, ortho, para-directing group. To prevent over-reactivity and oxidation, it is often protected (e.g., as an acetamide) or introduced late in the synthesis.

-

Nitro Group (–NO₂): A strong deactivating, meta-directing group for electrophilic substitution. It also strongly activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to itself.

-

Bromo Group (–Br): A deactivating, ortho, para-directing group.

A common strategy involves the oxidation of a substituted aminopyridine to a nitropyridine. For example, the synthesis of 2-nitro-5-bromopyridine can be achieved by the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide in sulfuric acid or peracetic acid.[10]

Representative Synthesis Workflow: 3-Amino-5-bromo-2-nitropyridine

This workflow illustrates a typical sequence for synthesizing a target isomer, including purification and characterization steps.

Caption: Fig. 2: General workflow for the synthesis and characterization of an isomer.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-bromo-2-nitropyridine[4]

-

Reaction Setup: To a solution of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (1.5 g, 5.2 mmol) in tetrahydrofuran (10 mL), add a solution of potassium hydroxide (582 mg, 10.4 mmol) in water (5.0 mL).

-

Reaction Execution: Stir the reaction mixture at 90°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water.

-

Drying: Dry the collected solid under reduced pressure to yield the final product, 3-amino-5-bromo-2-nitropyridine.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Physical and Spectroscopic Properties

The physical properties of dibromo-nitropyridin-amine isomers are dictated by their substitution patterns, which influence intermolecular forces like hydrogen bonding and dipole-dipole interactions.

Table of Physical Properties

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01[2] | - | - | - |

| 2-Amino-3-bromo-5-nitropyridine | C₅H₄BrN₃O₂ | 218.01[3] | - | - | - |

| 3-Amino-5-bromo-2-nitropyridine | C₅H₄BrN₃O₂ | 218.01[4] | - | - | Predicted: Soluble in polar organic solvents. |

| 2,6-Dibromo-4-nitroaniline (Benzene analog) | C₆H₄Br₂N₂O₂ | 295.92[11] | Yellow needles[11] | 207[11] | Soluble in acetic acid.[11] |

Spectroscopic Characterization

Distinguishing between isomers relies heavily on spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts and coupling constants of the pyridine ring protons are highly diagnostic. For a dibromo-nitro-aminopyridine, there will be two aromatic protons. Their multiplicity (singlet, doublet) and coupling constant (J, typically 2-9 Hz for ortho, meta, or para coupling) reveal their relative positions. The amino protons typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides the number of unique carbon environments. The carbon atoms attached to the nitro group and bromine atoms will be significantly shifted.

-

IR (Infrared) Spectroscopy: Key functional groups give characteristic absorption bands. Expect strong N-H stretching bands for the amino group (~3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (~1550 and 1350 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): Provides the exact molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M, M+2, M+4 pattern for dibrominated compounds, confirming the number of bromine atoms.

Chemical Properties and Reactivity

The reactivity of these isomers is dominated by the electronic interplay of the substituents. The nitro group is a powerful electron-withdrawing group, making the pyridine ring electron-deficient and highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This is a hallmark reaction for this class of compounds. The nitro group strongly activates the ortho and para positions to nucleophilic attack. A nucleophile (e.g., an alkoxide, amine, or thiol) can displace a leaving group (typically a halogen) at these activated positions.[12][13]

For example, in an isomer like 3-amino-5-bromo-2-nitropyridine, the bromine at C5 is para to the C2 nitro group, making it a potential site for SₙAr. However, the bromine at C2 in 2-bromo-3-nitropyridin-5-amine would be even more activated (ortho to the nitro group). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

Caption: Fig. 3: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (–NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in drug development as it converts an electron-withdrawing group into an electron-donating one, dramatically altering the molecule's properties and providing a new site for functionalization. The result is a dibromo-diaminopyridine, a valuable building block.

Metal-Catalyzed Cross-Coupling

The two bromine atoms are ideal handles for palladium- or copper-catalyzed cross-coupling reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of highly complex derivatives from the dibromo-nitropyridin-amine core. The relative reactivity of the two C-Br bonds can sometimes be differentiated based on their electronic and steric environment.

Applications in Research and Drug Development

While specific drugs containing the dibromo-nitropyridin-amine core are not prominent, these compounds serve as versatile intermediates for synthesizing biologically active molecules.[14]

-

Scaffold Decoration: They provide a rigid core onto which various pharmacophores can be attached via the reactions described above (SₙAr, cross-coupling, amine chemistry).

-

Fragment-Based Drug Discovery: The substituted pyridine core can act as a fragment that binds to a biological target. The multiple functional groups allow for rapid library synthesis to explore structure-activity relationships (SAR).

-

Agrochemicals: The high degree of functionalization is also valuable in the synthesis of novel pesticides and herbicides.[15]

Conclusion

Dibromo-nitropyridin-amine isomers are a fascinating and synthetically powerful class of molecules. Their properties are a direct consequence of the complex electronic interplay between an amino, a nitro, and two bromo substituents on a pyridine ring. Understanding their synthesis, isomer-specific properties, and distinct reactivity pathways is crucial for leveraging them as intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational framework for scientists to approach the strategic use of these versatile building blocks.

References

- A Simple, Modular Synthesis of Substituted Pyridines.

- Pyridine synthesis. Organic Chemistry Portal.

- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.

- Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides.

- 5-Bromo-2-nitropyridine | 39856-50-3. ChemicalBook.

- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.

- 2,6-Dibromo-3-nitro-pyridine. Chem-Impex.

- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231. PubChem.

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. PubChem.

- 3-AMINO-5-BROMO-2-NITROPYRIDINE CAS#: 433226-05-2. ChemicalBook.

- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

- 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412. PubChem.

- 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806. PubChem.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINO-5-BROMO-2-NITROPYRIDINE CAS#: 433226-05-2 [amp.chemicalbook.com]

- 5. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 11. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromo-3-nitropyridin-4-amine from 4-Aminopyridine

Introduction: Strategic Importance of a Polysubstituted Pyridine Core

2,6-Dibromo-3-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a pivotal building block for the synthesis of complex heterocyclic systems in medicinal chemistry and materials science. The strategic placement of amine, nitro, and bromo substituents on the pyridine ring offers multiple, distinct reaction sites for further chemical elaboration. This guide provides an in-depth, field-proven methodology for the synthesis of this valuable intermediate, commencing from the readily available precursor, 4-aminopyridine. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process grounded in the principles of electrophilic aromatic substitution.

Synthetic Strategy: A Tale of Two Electrophilic Substitutions

The transformation of 4-aminopyridine to this compound is achieved through a sequential two-step electrophilic aromatic substitution. The order of these reactions—bromination followed by nitration—is critical and dictated by the directing effects of the substituents.

-

Step 1: Ortho-Dibromination. The initial step involves the bromination of 4-aminopyridine. The amino (-NH₂) group is a powerful activating and ortho, para-directing group.[1] In the pyridine ring, the positions ortho to the amino group are C3 and C5, while the para position is the nitrogen atom itself. However, in the context of electrophilic substitution on the carbon framework, the positions adjacent to the amino group are most activated. Due to the strong activation, the reaction proceeds to install bromine atoms at both C2 and C6 positions, which are ortho to the C4-amino group, yielding 2,6-dibromopyridin-4-amine.

-

Step 2: Regioselective Nitration. With the C2 and C6 positions blocked by bromine atoms, the subsequent nitration is directed to one of the remaining positions, C3 or C5. The amino group continues to exert its ortho-directing influence, favoring substitution at these positions. The reaction is highly regioselective, yielding the 3-nitro product. This selectivity arises from the combined electronic effects of the amino group, the deactivating pyridine nitrogen, and the two deactivating bromine atoms.

The overall synthetic workflow is a robust pathway to this polysubstituted pyridine.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2,6-Dibromopyridin-4-amine

This procedure details the direct dibromination of 4-aminopyridine. The amino group's strong activation drives the reaction to completion, installing bromine atoms at the two available ortho positions.

Experimental Protocol

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-aminopyridine (20.0 g, 0.212 mol) in 150 mL of glacial acetic acid.

-

Bromine Addition: Cool the solution to 15-20°C using an ice-water bath. Through the dropping funnel, add a solution of bromine (68.0 g, 0.425 mol, 2.0 eq.) in 50 mL of glacial acetic acid dropwise over 1 hour. The causality for this slow, cooled addition is to maintain control over the exothermic reaction and minimize the formation of over-brominated byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice water. Neutralize the solution by the slow addition of a 40% aqueous sodium hydroxide solution with vigorous stirring, keeping the temperature below 30°C.

-

Product Collection: The crude product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral and free of bromide ions (tested with AgNO₃ solution).

-

Purification: Dry the crude solid in a vacuum oven at 50°C. The resulting 2,6-dibromopyridin-4-amine can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.[2][3]

Part II: Synthesis of this compound

This stage involves the electrophilic nitration of the dibrominated intermediate. The use of a mixed acid system (HNO₃/H₂SO₄) generates the potent electrophile, the nitronium ion (NO₂⁺), necessary to react with the now deactivated pyridine ring.

Reaction Mechanism: Nitronium Ion Attack

The reaction proceeds via the classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This ion is then attacked by the electron-rich C3 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity.

Caption: Mechanism of electrophilic nitration on the intermediate.

Experimental Protocol

-

Reaction Setup: In a 250 mL flask, carefully add 2,6-dibromopyridin-4-amine (10.0 g, 39.7 mmol) in small portions to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 25°C with an ice bath. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Cool the solution to 0°C. Cautiously add concentrated nitric acid (16 mL) dropwise to the reaction mixture. The rate of addition must be carefully controlled to keep the internal temperature at or below 5°C. This strict temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[4] The reaction progress can be monitored by TLC.

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the acidic mixture onto 400 g of crushed ice with vigorous stirring. This step quenches the reaction and causes the desired product to precipitate out of the aqueous solution.

-

Product Collection and Washing: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). Finally, wash with a small amount of cold ethyl acetate.

-

Drying: Dry the product in a vacuum oven at 40°C to afford this compound as a yellow solid.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis.

| Parameter | Step 1: Dibromination | Step 2: Nitration |

| Starting Material | 4-Aminopyridine | 2,6-Dibromopyridin-4-amine |

| Key Reagents | Bromine, Acetic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Molar Ratio (Reagent:Substrate) | ~2.0 : 1 | N/A (Acid as solvent) |

| Temperature | 15-20°C, then RT | 0-5°C, then RT |

| Typical Yield | 75-85% | 85-95% |

| Product Appearance | White/off-white solid | Yellow solid |

| Product Melting Point | 135-138 °C | ~140 °C[4] |

Safety and Hazard Management

This synthesis involves several hazardous materials that require strict safety protocols and handling within a certified chemical fume hood.

-

Bromine (Br₂): A highly corrosive, toxic, and volatile liquid.[5] Inhalation can cause severe respiratory distress, and skin contact leads to painful burns that may be slow to heal.[5][6] Always wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat. Ensure excellent ventilation.[7][8]

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns on contact. They are also strong oxidizing agents. Handle with extreme care, using appropriate acid-resistant gloves and eye protection. Always add acid to water, never the other way around.

-

Exothermic Reactions: Both the bromination and nitration steps are exothermic. Proper temperature control via ice baths and slow, controlled addition of reagents is essential to prevent the reaction from becoming uncontrollable.

All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid/solvent-resistant gloves. An emergency eyewash and safety shower must be immediately accessible.

References

-

Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408. [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]

-

ResearchGate. (n.d.). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. ResearchGate. [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

-

ACS Publications. (n.d.). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

-

ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

-

Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. [Link]

-

Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

- Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.

-

Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. ACS Publications. [Link]

-

GOV.UK. (n.d.). Bromine: incident management. GOV.UK. [Link]

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

ACS Omega. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Publications. [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. PubChem. [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine. CDC. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

-

Experimental Methods. (n.d.). 1. Bromination Methods. Experimental Methods. [Link]

-

YouTube. (2025, April 19). Is Bromine Harmful?. YouTube. [Link]

-

ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,6-dibromopyridine | 39771-34-1 [chemicalbook.com]

- 4. 4-Amino-2,6-dibromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 2,6-Dibromo-3-nitropyridin-4-amine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2,6-Dibromo-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound. While experimentally-derived spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust framework for its analysis.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. The presence of multiple reactive sites—two bromo substituents, a nitro group, and an amino group—makes it a versatile building block in organic synthesis. The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development activities. Spectroscopic techniques like NMR and LC-MS are indispensable tools for this purpose, providing unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.[1]

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0-8.2 | s | H-5 |

| ~6.5-7.0 | br s | NH₂ |

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-4 |

| ~150-153 | C-2 |

| ~148-151 | C-6 |

| ~125-128 | C-3 |

| ~108-112 | C-5 |

Rationale Behind Predicted Chemical Shifts

The chemical shifts in a substituted pyridine ring are influenced by the electronic properties of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ring protons and carbons, causing them to resonate at a higher field (lower ppm). Conversely, the nitro group (-NO₂) and the bromine atoms are electron-withdrawing, leading to deshielding and a downfield shift (higher ppm). The interplay of these effects determines the final chemical shifts. For instance, the lone aromatic proton at the C-5 position is expected to be a singlet due to the absence of adjacent protons and will be influenced by the electronic effects of all four substituents.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

-

Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: General workflow for NMR spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for confirming the molecular weight and assessing the purity of this compound.

Expected Mass Spectrum

The key feature in the mass spectrum of this compound is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks:

-

[M]⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a 1:2:1 ratio. The monoisotopic mass of this compound (C₅H₃⁷⁹Br₂N₃O₂) is approximately 294.86 g/mol .

Experimental Protocol for LC-MS Data Acquisition

The following is a generalized protocol for the LC-MS analysis of this compound:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use a standard HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is a suitable choice.

-

Mobile Phase: A gradient elution using acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape and ionization.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV detection can be used in conjunction with mass spectrometry.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Polarity: Both positive and negative ion modes should be evaluated, although positive mode is often successful for aminopyridines.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Examine the mass spectrum of this peak to confirm the molecular weight and the characteristic bromine isotopic pattern.

-

Caption: General workflow for LC-MS analysis.

Conclusion

The structural verification of this compound is a critical step in its application in research and development. This guide provides a comprehensive framework for its spectroscopic characterization using NMR and LC-MS. By understanding the predicted spectral data, the rationale behind these predictions, and the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this important chemical intermediate. The self-validating nature of combining NMR for structural framework elucidation and LC-MS for molecular weight confirmation and purity analysis ensures a high degree of confidence in the final results.

References

Sources

The Dichotomous Reactivity of Bromine Atoms in 2,6-Dibromo-3-nitropyridin-4-amine: A Guide for Strategic Synthesis

An In-Depth Technical Guide:

Executive Summary

2,6-Dibromo-3-nitropyridin-4-amine is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its synthetic utility is derived from the differential reactivity of its two bromine atoms, located at the C2 and C6 positions of the pyridine ring. This guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity. We will dissect the mechanistic principles behind Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions, demonstrating how the interplay of the nitro, amino, and bromo substituents dictates regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the strategic design and synthesis of complex molecular architectures.

The Electronic and Steric Landscape of the Pyridine Core

The reactivity of any position on an aromatic ring is a direct consequence of the cumulative electronic and steric effects of its substituents. In this compound, the pyridine core is decorated with a powerful electron-withdrawing group (EWG), a potent electron-donating group (EDG), and two halogen leaving groups, creating a highly polarized and reactive system.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an inductive electron-withdrawing effect across the ring. This intrinsic property makes the pyridine nucleus electron-deficient compared to benzene and generally deactivates it towards electrophilic substitution but primes it for nucleophilic attack.[1]

-

Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the most powerful EWGs. It deactivates the ring through both a strong inductive effect (-I) and a resonance effect (-M). Crucially, its ability to stabilize negative charge via resonance is paramount for accelerating the rate of nucleophilic aromatic substitution, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.[2][3]

-

Amino Group (-NH₂): Located at C4, the amino group is a strong EDG, acting through a powerful resonance effect (+M) that donates electron density to the ring, primarily at the ortho (C3, C5) and para (C6) positions.

-

Bromine Atoms (-Br): Bromine atoms are good leaving groups, making them ideal handles for both substitution and cross-coupling reactions.[4] Their reactivity is not intrinsic but is heavily modulated by the electronic environment established by the other substituents.

An Integrated Analysis of Reactivity

The combination of these groups creates a chemical dichotomy between the C2 and C6 positions.

-

The C2-Br Bond: This position is ortho to both the electron-withdrawing nitro group and the ring nitrogen, and meta to the electron-donating amino group. The proximity to two powerful electron-withdrawing centers makes the C2 carbon exceptionally electrophilic and highly activated towards nucleophilic attack.

-

The C6-Br Bond: This position is para to the electron-donating amino group, meta to the nitro group, and ortho to the ring nitrogen. The electron-donating effect of the para-amino group partially counteracts the electron-withdrawing nature of the ring nitrogen, rendering the C6 carbon less electrophilic than the C2 carbon.

Caption: Electronic influence of substituents on the pyridine core.

Nucleophilic Aromatic Substitution (SₙAr): The Preeminence of the C2 Position

SₙAr reactions proceed via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.

Mechanistic Rationale for C2 Selectivity

When a nucleophile attacks the C2 position of this compound, the resulting negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the adjacent nitro group. This extensive delocalization provides significant stabilization, lowering the activation energy for the reaction.

Conversely, nucleophilic attack at the C6 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group (which is meta). While the ring nitrogen can stabilize the charge, this is a less effective stabilization pathway compared to that offered by the C3-nitro group for C2 attack.[7] Therefore, SₙAr reactions overwhelmingly favor substitution at the C2 position.

Caption: Regioselectivity of SₙAr favoring the C2 position.

Protocol: Selective Mono-amination at the C2 Position

This protocol describes a representative SₙAr reaction using a primary amine. The choice to run the reaction at a low temperature initially is to control the reaction kinetics and prevent potential side reactions, while the subsequent warming ensures the reaction proceeds to completion.

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), to dissolve the starting material.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is crucial to manage the exothermicity of the initial nucleophilic addition.

-

Nucleophile Addition: Slowly add the desired amine (e.g., benzylamine, 1.1 eq.) dropwise to the stirred solution. The slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 1.5 eq.), to scavenge the HBr generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure 2-amino-6-bromo-3-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling: Activating the C6 Position

While the C2 position is primed for SₙAr, the C6 position can be selectively functionalized using transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] The mechanism of these reactions is fundamentally different from SₙAr and is governed by different regiochemical rules.

The Suzuki reaction involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[10] The first step, oxidative addition of the C-Br bond to a Pd(0) complex, is often the selectivity-determining step for substrates with multiple halides.

Mechanistic Rationale for C6 Selectivity

Two primary factors can be manipulated to favor oxidative addition at the C6-Br bond:

-